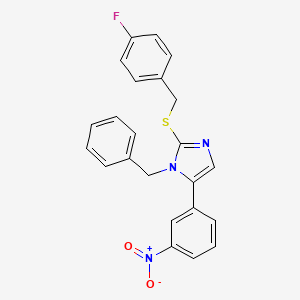![molecular formula C20H20N6O B2443128 3-[3-(1-bencil-5-metil-1H-1,2,3-triazol-4-il)-1,2,4-oxadiazol-5-il]-N,N-dimetil-anilina CAS No. 1251607-87-0](/img/structure/B2443128.png)
3-[3-(1-bencil-5-metil-1H-1,2,3-triazol-4-il)-1,2,4-oxadiazol-5-il]-N,N-dimetil-anilina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylaniline is a complex organic compound that features a unique combination of triazole, oxadiazole, and phenyl groups. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and structural properties.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-[3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylaniline is used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology
In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer. Its ability to inhibit specific enzymes and pathways is of particular interest.
Industry
In industry, the compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
Target of Action
It is known that triazole derivatives often interact with various enzymes and receptors in the body .
Mode of Action
The compound contains a triazole moiety, which is known to actively contribute to binding to the active site of enzymes .
Biochemical Pathways
Triazole derivatives are known to be involved in a variety of biochemical processes due to their ability to bind to different enzymes and receptors .
Pharmacokinetics
It is soluble in dmso and dmf , which suggests it may have good bioavailability
Result of Action
Given the known activity of triazole derivatives, it is likely that this compound could have a range of potential effects depending on the specific target it interacts with .
Análisis Bioquímico
Biochemical Properties
It is known that the compound has high chemical stability . It has been suggested that this compound could interact with various enzymes and proteins, potentially influencing biochemical reactions .
Cellular Effects
Preliminary studies suggest that this compound may have cytotoxic activity against certain cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been suggested that the compound may bind to the colchicine binding site of tubulin, potentially influencing its function .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under various conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylaniline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This can be achieved through a click reaction between an azide and an alkyne, often catalyzed by copper(I) ions.
Synthesis of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a nitrile oxide.
Coupling of the Triazole and Oxadiazole Rings: This is typically done through a nucleophilic substitution reaction.
Introduction of the Phenyl Group: This can be achieved through a Friedel-Crafts acylation reaction.
Final Dimethylamine Substitution: The final step involves the substitution of a leaving group with dimethylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole and oxadiazole rings.
Reduction: Reduction reactions can also occur, especially at the oxadiazole ring.
Substitution: The phenyl and dimethylamine groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Typical reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- {3-[3-(1-benzyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}amine
- {3-[3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}ethylamine
- {3-[3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methylamine
Uniqueness
What sets 3-[3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylaniline apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both triazole and oxadiazole rings, along with the phenyl and dimethylamine groups, allows for a wide range of interactions and reactivity, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
3-[3-(1-benzyl-5-methyltriazol-4-yl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O/c1-14-18(22-24-26(14)13-15-8-5-4-6-9-15)19-21-20(27-23-19)16-10-7-11-17(12-16)25(2)3/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMJAXKCYTWJAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=CC=C2)C3=NOC(=N3)C4=CC(=CC=C4)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
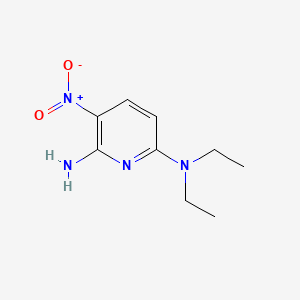

![N-(3-chloro-4-methoxyphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2443047.png)
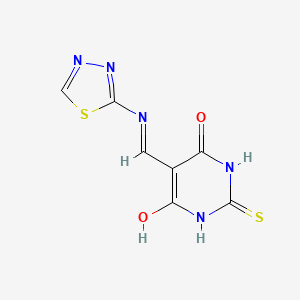
![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2443051.png)
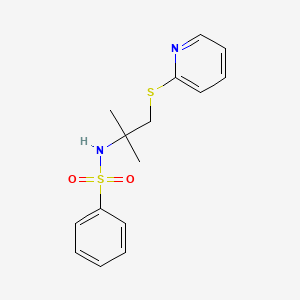
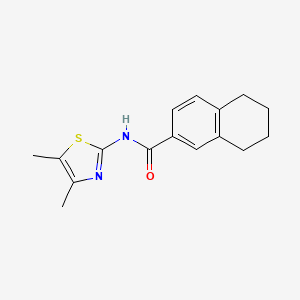
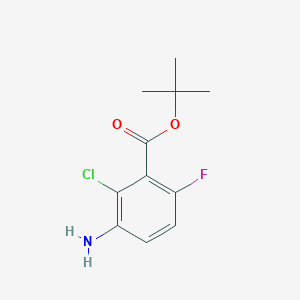
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-bromobenzamide](/img/structure/B2443062.png)
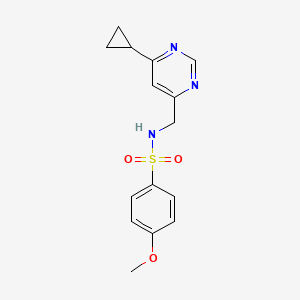
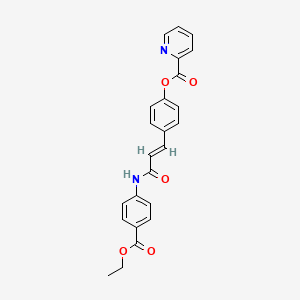
![N'-benzyl-N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2443066.png)
![2,2-dimethyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)propanamide](/img/structure/B2443067.png)
